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Compound of Interest

Compound Name:
ethyl 3-cyclopropyl-1-methyl-1H-

pyrazole-5-carboxylate

CAS No.: 133261-11-7

Cat. No.: B176830 Get Quote

Solriamfetol, with the molecular formula C₁₀H₁₄N₂O₂, is a novel phenylalaninol derivative

developed for the treatment of excessive daytime sleepiness (EDS).[1][2] Marketed under the

brand name Sunosi®, it is clinically approved to improve wakefulness in adult patients suffering

from EDS associated with narcolepsy or obstructive sleep apnea (OSA).[3][4] Unlike traditional

stimulants, solriamfetol possesses a distinct pharmacological profile as a dopamine and

norepinephrine reuptake inhibitor (DNRI), offering a targeted mechanism of action.[1][5] Its

stereospecific nature, with the (R)-enantiomer being the active form, underscores the precise

structure-activity relationship crucial to its therapeutic effect.[6] This guide provides a

comprehensive technical overview of solriamfetol, tailored for researchers and drug

development professionals, covering its chemical synthesis, mechanism of action,

pharmacology, and analytical methodologies.

Physicochemical and Pharmacokinetic Profile
The efficacy and delivery of a drug are fundamentally linked to its physicochemical properties.

Solriamfetol is a white to off-white solid, formulated as a hydrochloride salt to enhance its

stability and solubility.[6] It is highly soluble in aqueous solutions across a wide pH range, a

property that contributes to its excellent oral bioavailability.[6]

Table 1: Physicochemical Properties of Solriamfetol
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Property Value Source(s)

Molecular Formula C₁₀H₁₄N₂O₂ [6]

Molar Mass (Free Base) 194.23 g/mol [6]

Molar Mass (HCl Salt) 230.69 g/mol [6]

Melting Point (HCl Salt) 183-189 °C [6]

pKa 8.5 ± 0.1 [6]

Aqueous Solubility Soluble in water (pH 1-7) [6]

Log P (octanol/water) 1.2 (at pH 11) [6]

Appearance White to off-white solid [6]

Table 2: Key Pharmacokinetic Parameters of
Solriamfetol

Parameter Value Source(s)

Oral Bioavailability ~95% [3]

Time to Peak Plasma Conc.

(Tₘₐₓ)
2.0 - 3.0 hours (fasted) [3]

Plasma Protein Binding 13.3% - 19.4% [3]

Volume of Distribution (Vd) ~199 L [3]

Metabolism
Minimal (~1% metabolized to

N-acetyl solriamfetol)
[3]

Elimination Half-Life (t₁/₂) ~7.1 hours [3]

Primary Route of Excretion
Urine (~95% as unchanged

drug)
[3]

The pharmacokinetic profile of solriamfetol is notable for its simplicity and predictability. Its high

bioavailability and minimal metabolism reduce the potential for drug-drug interactions involving

metabolic enzymes like the cytochrome P450 system.[3] The primary route of elimination is
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renal, with the vast majority of the drug excreted unchanged, making renal function a critical

consideration in dosing.[3]

Chemical Synthesis and Stereochemistry
The synthesis of solriamfetol hinges on the stereospecificity of its chiral center, starting from the

enantiomerically pure precursor, D-phenylalaninol ((R)-2-amino-3-phenyl-1-propanol). Two

primary synthetic strategies have been reported.

Multi-Step Synthesis via N-Protection
A robust and widely cited method involves a three-step process designed to selectively

carbamoylate the primary hydroxyl group while the amine is temporarily protected.

N-Protection: The amino group of D-phenylalaninol is protected, commonly using a

benzyloxycarbonyl (Cbz) group. This is achieved by reacting D-phenylalaninol with benzyl

chloroformate under basic conditions. This step is critical to prevent the amine from reacting

in the subsequent carbamoylation step, thereby directing the reaction to the desired hydroxyl

group.

Carbamoylation: The hydroxyl group of the N-Cbz-D-phenylalaninol is converted to a

carbamate. This can be accomplished using reagents like phosgene followed by

ammonolysis with ammonia.[7] This reaction forms the key functional group responsible for

the molecule's activity.

Deprotection: The Cbz protecting group is removed, typically through catalytic hydrogenation

using palladium on charcoal (Pd/C). This final step reveals the primary amine, yielding

solriamfetol free base, which is then converted to the hydrochloride salt.
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Multi-Step Synthesis of Solriamfetol

D-Phenylalaninol

Benzyl Chloroformate
(Cbz-Cl), Base

N-Cbz-D-Phenylalaninol

1. Phosgene (COCl₂)
2. Ammonia (NH₃)

N-Cbz-O-Carbamoyl-
D-Phenylalaninol

H₂, Pd/C

Solriamfetol

HCl

Solriamfetol HCl

 Step 1:
 N-Protection 

 Step 2:
 Carbamoylation 

 Step 3:
 Deprotection 

 Salt
 Formation 
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Caption: Solriamfetol's mechanism of action at the synapse.

Experimental Protocols: Analytical Quantification
The routine analysis and quality control of solriamfetol in both active pharmaceutical

ingredients (APIs) and biological matrices rely on robust chromatographic methods.

Protocol: UPLC-UV Method for Impurity Profiling in
Solriamfetol API
This protocol is adapted from a validated method for the analysis of process-related impurities.

[7]The causality for these choices rests on the need for high resolution to separate structurally

similar impurities from the main compound. A polar-modified C18 column is chosen for its
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enhanced retention of polar analytes like solriamfetol, while a perchloric acid mobile phase

modifier ensures good peak shape by suppressing the ionization of the basic amine group.

System Preparation:

Chromatograph: Ultra-High-Performance Liquid Chromatography (UPLC) system with UV

detection.

Column: Kinetex Polar C18 (100 mm × 2.1 mm, 2.6 µm). [1] * Mobile Phase A: 0.1%

aqueous perchloric acid. [1] * Mobile Phase B: 0.1 M aqueous perchloric acid:acetonitrile

(10:90, V/V). [1] * Flow Rate: 0.4 mL/min. [1] * Column Temperature: 30 °C. [1] * Detection

Wavelength: 210 nm. [1]

Sample Preparation:

Accurately weigh and dissolve the solriamfetol API sample in a suitable diluent (e.g.,

Mobile Phase A or a water/acetonitrile mixture) to a final concentration of 1.0 mg/mL.

Filter the sample through a 0.22 µm syringe filter prior to injection to remove particulates.

Chromatographic Run:

Injection Volume: 1 µL. [1] * Gradient Elution:

Start with 3% Mobile Phase B for 13 minutes.

Ramp to 20% Mobile Phase B from 13 to 16 minutes.

Hold at 20% Mobile Phase B for 6 minutes.

Return to initial conditions and re-equilibrate the column for 7 minutes. [1]

Data Analysis:

Integrate the peaks for solriamfetol and any detected impurities.

Calculate the percentage of each impurity relative to the main solriamfetol peak area using

the area normalization method, applying relative response factors (RRF) if determined.
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Applications in Drug Development and Research
The primary application of solriamfetol is the treatment of EDS in narcolepsy and OSA.

[8]Clinical trials have demonstrated its efficacy in improving wakefulness and reducing

sleepiness compared to placebo. [8]Its unique DNRI mechanism without significant

monoamine-releasing effects positions it as a valuable therapeutic alternative to traditional

amphetamine-based stimulants. [4] Current research is exploring the potential of solriamfetol in

other conditions characterized by fatigue and cognitive deficits. Active investigations include its

use for:

Attention-Deficit/Hyperactivity Disorder (ADHD) [1]* Binge eating disorder [1]* Fatigue

associated with long COVID [1] These explorations are mechanistically plausible, as

dopamine and norepinephrine pathways are integral to executive function, motivation, and

energy regulation. The continued study of solriamfetol may therefore broaden its therapeutic

utility beyond sleep medicine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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